molecular formula C8H8F3NO2S B6322038 4-(Trifluoromethylsulfonyl)benzylamine CAS No. 771473-17-7

4-(Trifluoromethylsulfonyl)benzylamine

Cat. No.: B6322038
CAS No.: 771473-17-7
M. Wt: 239.22 g/mol
InChI Key: GRPGALVEJMLHAT-UHFFFAOYSA-N
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Description

4-(Trifluoromethylsulfonyl)benzylamine (CAS 771473-17-7) is a specialty benzylamine derivative with a molecular formula of C 8 H 8 F 3 NO 2 S and a molecular weight of 239.22 g/mol . This compound features a benzylamine core substituted with a trifluoromethylsulfonyl group at the para position, which enhances its lipophilicity and potential binding affinity in molecular interactions . It is offered with a high purity level of 98% and is a valuable building block in organic synthesis, particularly for developing more complex molecules in pharmaceutical and agrochemical research . Its mechanism of action in research settings often involves its interaction with specific molecular targets, such as enzymes or receptors, where the trifluoromethylsulfonyl group can play a critical role in improving selectivity and binding affinity . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle the compound with appropriate personal protective equipment, including eyeshields and gloves .

Properties

IUPAC Name

[4-(trifluoromethylsulfonyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2S/c9-8(10,11)15(13,14)7-3-1-6(5-12)2-4-7/h1-4H,5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPGALVEJMLHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethylsulfonyl)benzylamine typically involves the reaction of 4-(Trifluoromethyl)benzylamine with sulfonyl chloride derivatives under controlled conditions. One common method includes the use of trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of 4-(Trifluoromethylsulfonyl)benzylamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to optimize yield and minimize impurities. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethylsulfonyl)benzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction can produce primary amines or alcohols .

Scientific Research Applications

4-(Trifluoromethylsulfonyl)benzylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethylsulfonyl)benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfonyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular targets vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on Electronic and Reactivity Profiles

The trifluoromethyl group is a strong electron-withdrawing substituent, influencing the electronic properties of the benzylamine core. Below is a comparison with analogs featuring different substituents:

Compound Name Substituent Electronic Effect Reactivity Notes
4-(Trifluoromethyl)benzylamine -CF₃ (para) Strong EWG Prone to Schiff base formation
4-Methylsulphonylbenzylamine hydrochloride -SO₂CH₃ (para) Stronger EWG than -CF₃ Enhanced stability in acidic conditions
4-(4-Methylphenoxy)benzylamine -O-C₆H₄-CH₃ (para) Moderate EWG/EDG Used in pesticide synthesis
2-(Trifluoromethyl)benzylamine -CF₃ (ortho) Steric hindrance Lower nucleophilicity due to ortho effect

Key Insight : The electron-withdrawing nature of -CF₃ and -SO₂CH₃ substituents reduces the nucleophilicity of the amine group compared to electron-donating groups (e.g., -OCH₃), impacting reaction kinetics in catalytic processes .

Catalytic Reactions

In reductive amination reactions, solvent choice significantly affects yields:

  • Benzylamine (unsubstituted) achieves 74–84% yields in acetonitrile with ionic liquid catalysts .
Protection/Deprotection Strategies

4-(Trifluoromethyl)benzylamine can be protected as carbamate or bicarbamate amidinium species under CO₂/DBU conditions, enabling reversible amine protection for selective synthesis .

Stability and Handling

  • 4-(Trifluoromethyl)benzylamine : Forms dimeric Schiff bases upon storage, requiring inert atmospheres for long-term stability .
  • 4-Methylsulphonylbenzylamine hydrochloride : More stable in acidic media due to the sulfonyl group’s resistance to hydrolysis .

Physical Properties Comparison

Property 4-(Trifluoromethyl)benzylamine 4-(Hexadecylamino)benzylamine 4-Methylsulphonylbenzylamine
Melting Point Not reported 100–108°C Not reported
Boiling Point Not reported 478°C Not reported
Density (g/cm³) 1.249 0.92 1.249 (similar to parent compound)
LogP ~2.0 (estimated) 7.81 ~1.5 (estimated)

Note: The high LogP of 4-(Hexadecylamino)benzylamine reflects its lipophilicity, making it suitable for lipid membrane penetration .

Q & A

Q. What are the common synthetic routes for 4-(Trifluoromethylsulfonyl)benzylamine, and how are reaction conditions optimized?

Answer: The synthesis of 4-(Trifluoromethylsulfonyl)benzylamine typically involves nucleophilic substitution or reductive amination. For example:

  • Nucleophilic substitution : Reacting 4-(trifluoromethylsulfonyl)benzyl chloride with ammonia or a protected amine under anhydrous conditions (e.g., THF, 0–5°C) .
  • Reductive amination : Using a ketone precursor (e.g., 4-(trifluoromethylsulfonyl)benzaldehyde) with ammonium acetate and a reducing agent like NaBH₃CN in methanol .

Q. Optimization factors :

  • Temperature control (e.g., <10°C to avoid side reactions).
  • Solvent selection (polar aprotic solvents enhance reactivity).
  • Catalyst use (e.g., Pd/C for hydrogenation steps).

Table 1 : Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Challenges
Nucleophilic Substitution65–75≥95Moisture sensitivity
Reductive Amination70–85≥97Byproduct formation

Q. What analytical techniques are critical for characterizing 4-(Trifluoromethylsulfonyl)benzylamine?

Answer:

  • NMR Spectroscopy : ¹⁹F NMR is essential for confirming trifluoromethylsulfonyl group integrity (δ ≈ -75 to -80 ppm) .
  • HPLC-MS : Validates purity (>98%) and detects trace impurities (e.g., unreacted precursors).
  • X-ray Crystallography : Resolves structural ambiguities, particularly stereochemistry in derivatives .

Q. Key parameters :

  • HPLC column: C18, mobile phase = acetonitrile/water (70:30).
  • MS ionization: ESI+ mode for amine detection.

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) affect the biological activity of 4-(Trifluoromethylsulfonyl)benzylamine derivatives?

Answer: The trifluoromethylsulfonyl group enhances lipophilicity, improving membrane permeability. Substituent position critically impacts target binding:

  • Para-substitution (e.g., 4-position) maximizes steric complementarity with hydrophobic enzyme pockets .
  • Ortho-substitution reduces activity due to steric hindrance (e.g., 2-fluoro derivatives in ).

Q. Case Study :

  • 4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine () showed 10× higher antimicrobial activity than monosubstituted analogs, attributed to enhanced electron-withdrawing effects.

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved for complex derivatives?

Answer: Contradictions arise from solvent effects, tautomerism, or impurities. Strategies include:

  • Multi-nuclear NMR : Cross-validate using ¹H, ¹³C, and ¹⁹F NMR .
  • Dynamic NMR (DNMR) : Resolve conformational exchange in trifluoromethyl groups (e.g., coalescence temperature analysis).
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and assign peaks .

Example :
In -fluoro-4-(trifluoromethyl)benzylamine showed unexpected ¹H NMR splitting due to restricted rotation of the CF₃ group, resolved via variable-temperature NMR.

Q. What methodologies are used to assess the compound’s interaction with biological targets (e.g., enzymes)?

Answer:

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) in real time.
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).
  • Molecular Docking : Predicts binding modes using software like AutoDock Vina (e.g., interaction with cytochrome P450 in ).

Table 2 : Binding Affinity of Derivatives

DerivativeTarget EnzymeKd (nM)Reference
4-(Trifluoromethylsulfonyl)benzylamineCYP3A4120
4-Chloro-3-(trifluoromethyl)benzylamineCYP2D685

Q. How do solvent systems influence the stability of 4-(Trifluoromethylsulfonyl)benzylamine in experimental workflows?

Answer:

  • Polar solvents (e.g., DMSO): Stabilize the amine group but may promote hydrolysis of the sulfonyl group .
  • Aprotic solvents (e.g., dichloromethane): Minimize degradation but require inert atmospheres (N₂/Ar).
  • Buffered solutions (pH 7.4): Essential for biological assays to prevent protonation-dependent aggregation .

Q. Stability data :

  • Half-life in DMSO: >48 hours at 4°C.
  • Half-life in H₂O: <6 hours due to hydrolysis.

Q. What strategies mitigate toxicity risks during in vivo studies of benzylamine derivatives?

Answer:

  • Prodrug Design : Mask the amine group (e.g., acetylated derivatives) to reduce acute toxicity .
  • Dose Escalation Studies : Start at 0.1 mg/kg in rodent models, monitoring hepatic/renal biomarkers.
  • Metabolic Profiling : Identify toxic metabolites via LC-MS/MS (e.g., oxidative deamination products) .

Example :
4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hydrochloride () showed reduced hepatotoxicity compared to non-chlorinated analogs due to slower metabolic clearance.

Q. How can computational tools predict the reactivity of 4-(Trifluoromethylsulfonyl)benzylamine in novel reactions?

Answer:

  • Reactivity Descriptors : Fukui indices (DFT) identify nucleophilic/electrophilic sites .
  • Transition State Modeling : Locate energy barriers for sulfonyl group reactions (e.g., SNAr).
  • Machine Learning : Train models on existing kinetic data to predict yields under new conditions.

Case Study :
A DFT study predicted regioselective nitration at the 3-position due to electron-deficient aryl rings, validated experimentally .

Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

  • Chiral Resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (lipases).
  • Continuous Flow Systems : Improve mixing efficiency and reduce racemization risks .
  • In-line Analytics : PAT (Process Analytical Technology) tools monitor enantiomeric excess (ee) in real time.

Table 3 : Scalability vs. Purity Trade-offs

Scale (g)ee (%)Key Issue
1–10≥99Manual purification feasible
100–50095–97Racemization in downstream steps

Q. How do trifluoromethylsulfonyl groups influence photophysical properties (e.g., fluorescence)?

Answer:

  • Electron-Withdrawing Effect : Reduces fluorescence quantum yield by promoting non-radiative decay.
  • Solvatochromism : Polarity-dependent emission shifts (e.g., λmax = 340 nm in hexane vs. 360 nm in ethanol) .
  • Applications : Quenchers in FRET assays or electron-deficient motifs in OLED materials.

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